

# Commercial Availability and Applications of (+)-Dimethyl L-tartrate: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

Cat. No.: B147398

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**(+)-Dimethyl L-tartrate**, a chiral diester of L-tartaric acid, is a versatile and commercially accessible building block crucial for asymmetric synthesis in the pharmaceutical and agrochemical industries. Its stereochemistry makes it an invaluable tool for creating enantiomerically pure compounds. This guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental applications.

## Commercial Availability and Suppliers

**(+)-Dimethyl L-tartrate** is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale manufacturing. Key suppliers include:

- Major Chemical Distributors:
  - Sigma-Aldrich (Merck)
  - Fisher Scientific (Thermo Fisher Scientific)
  - VWR International
- Specialty Chemical Suppliers:
  - Chem-Impex[1]

- Santa Cruz Biotechnology[2]
- Tokyo Chemical Industry (TCI)[3]
- Alfa Aesar
- Acros Organics
- Ottokemi[4]
- Veeprho[5]

Availability by Grade and Quantity:

The compound is typically offered in high purity, often exceeding 98% or 99%, as confirmed by Gas Chromatography (GC) or other analytical methods.[1][2][3][4] Standard packaging sizes range from grams for laboratory research to kilograms for bulk and manufacturing needs.[1] Pricing is competitive and varies by supplier, quantity, and purity grade. For large-scale orders, it is advisable to request quotes directly from the suppliers.

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **(+)-Dimethyl L-tartrate** is essential for its effective use in synthesis and process development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	608-68-4	[1][2][6]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>6</sub>	[1][2]
Molecular Weight	178.14 g/mol	[1][2]
Appearance	White to off-white crystalline powder or solid	[1][6]
Melting Point	48 - 60 °C	[1][6][7]
Boiling Point	157 - 159 °C @ 15 hPa	[6]
Optical Rotation	[α] <sup>20</sup> /D +20° ± 2 (c=1, water)	[1]
Purity	≥98% or ≥99%	[2][3][4]

Table 2: Safety and Handling Information

Parameter	Information	Source(s)
Hazard Classification	Not considered hazardous by the 2012 OSHA Hazard Communication Standard.	[6][8]
Personal Protective Equipment	Safety glasses, gloves, and appropriate lab coat.	[7][8]
Storage	Store at room temperature in a dry, well-ventilated area.	[1]
Flash Point	> 112 °C	[6]

## Key Applications in Asymmetric Synthesis

**(+)-Dimethyl L-tartrate** is a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary or ligand. Its applications span from academic research to industrial-scale production of chiral drugs and fine chemicals.

## Sharpless Asymmetric Epoxidation

One of the most prominent applications of tartrate esters is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This reaction is renowned for its high enantioselectivity and reliability in producing 2,3-epoxyalcohols, which are versatile chiral intermediates. While diethyl L-tartrate (DET) is commonly cited, **(+)-dimethyl L-tartrate** is equally effective, providing enantiomeric excesses often exceeding 95%.

## Synthesis of Chiral Ligands and Building Blocks

**(+)-Dimethyl L-tartrate** serves as a starting material for the synthesis of a wide array of chiral ligands and building blocks.<sup>[4]</sup> A common synthetic transformation is the protection of the diol functionality as an acetal, such as in the formation of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. This transformation is a key step in creating more complex chiral structures for use in catalysis and drug discovery.

## Experimental Protocols

The following protocols are provided as examples of the practical application of **(+)-Dimethyl L-tartrate** and its derivatives in organic synthesis.

## Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from the well-established Sharpless procedure and can be performed using **(+)-Dimethyl L-tartrate**.

Materials:

- Geraniol
- Titanium(IV) isopropoxide ( $\text{Ti}(\text{O}^i\text{Pr})_4$ )
- **(+)-Dimethyl L-tartrate**
- tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., decane or toluene)
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

- Powdered 4Å molecular sieves

#### Procedure:

- A flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with powdered 4Å molecular sieves.
- Anhydrous dichloromethane is added, and the suspension is cooled to -23 °C.
- Titanium(IV) isopropoxide is added via syringe, followed by the addition of **(+)-Dimethyl L-tartrate**. The mixture is stirred for 5-10 minutes.
- Geraniol is then added to the reaction mixture.
- Anhydrous tert-butyl hydroperoxide solution is added dropwise via syringe.
- The reaction mixture is sealed and stored at -20 °C for approximately 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up by adding a quenching solution, followed by extraction and purification of the resulting epoxy alcohol.

Note: While many literature procedures specify the use of diethyl tartrate (DET) or diisopropyl tartrate (DIPT), studies have shown that **(+)-dimethyl L-tartrate** can be used with comparable high enantioselectivity.

## Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

This protocol is based on the synthesis of the analogous compound from dimethyl D-tartrate and can be adapted for the L-enantiomer.

#### Materials:

- **(+)-Dimethyl L-tartrate**
- Acetone

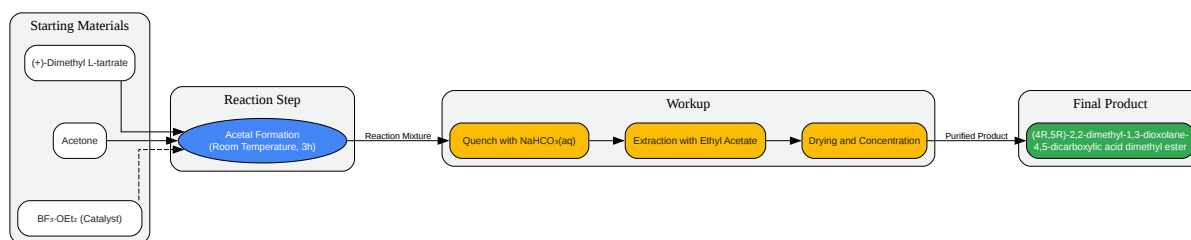
- Boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **(+)-Dimethyl L-tartrate** in acetone.
- To the clear solution at room temperature, add boron trifluoride diethyl etherate dropwise over 30-40 minutes.
- Stir the resulting solution for an additional 3 hours at room temperature.
- For workup, pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

## Visualized Experimental Workflow

The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester from **(+)-Dimethyl L-tartrate** is a foundational procedure for creating more complex chiral scaffolds. The workflow is depicted below.



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Caption: Synthetic workflow for the preparation of a chiral dioxolane from **(+)-Dimethyl L-tartrate**.

This guide provides a comprehensive overview of the commercial landscape and technical applications of **(+)-Dimethyl L-tartrate**. Its ready availability and well-documented utility in asymmetric synthesis make it an indispensable tool for chemists in both academic and industrial settings.

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